Cas no 1158758-85-0 (Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate)

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is a versatile azetidine-based building block widely used in pharmaceutical and organic synthesis. Its key advantages include a stable tert-butyloxycarbonyl (Boc) protecting group, which facilitates selective deprotection under mild acidic conditions, and a reactive aminomethyl moiety for further functionalization. The rigid azetidine scaffold enhances conformational control in drug design, while the methyl substitution at the 3-position improves steric and electronic properties. This compound is particularly valuable in the development of bioactive molecules, such as protease inhibitors and receptor modulators, due to its balanced lipophilicity and synthetic flexibility. High purity and well-documented reactivity make it a reliable intermediate for research and industrial applications.
Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate structure
1158758-85-0 structure
商品名:Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
CAS番号:1158758-85-0
MF:C10H20N2O2
メガワット:200.278002738953
MDL:MFCD12408560
CID:2093747
PubChem ID:57415859

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
    • 1-Boc-3-(aminomethyl)-3-methylazetidine
    • tert-butyl 3-methylazetidine-1-carboxylate
    • 1-Azetidinecarboxylic acid, 3-(aminomethyl)-3-methyl-, 1,1-dimethylethyl ester
    • PB20745
    • AB0074800
    • X3718
    • DTXSID70725551
    • SY098644
    • TERT-BUTYL3-(AMINOMETHYL)-3-METHYLAZETIDINE-1-CARBOXYLATE
    • AKOS025146840
    • MFCD12408560
    • SCHEMBL21906695
    • CS-0035995
    • EN300-154333
    • AS-36280
    • 1158758-85-0
    • Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
    • MDL: MFCD12408560
    • インチ: 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7,11H2,1-4H3
    • InChIKey: NUSZXESXGDKVCH-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CC(C)(CN)C1)=O

計算された属性

  • せいみつぶんしりょう: 200.152477885g/mol
  • どういたいしつりょう: 200.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 55.6

じっけんとくせい

  • 密度みつど: 1.041±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 266.1±13.0 ºC (760 Torr),
  • フラッシュポイント: 114.7±19.8 ºC,
  • ようかいど: 微溶性(14 g/l)(25ºC)、

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB00712-10g
tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
1158758-85-0 97%
10g
¥8882 2023-09-15
Enamine
EN300-154333-10.0g
tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
1158758-85-0 95%
10g
$835.0 2023-06-05
Enamine
EN300-170616-0.05g
tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
1158758-85-0 95%
0.05g
$36.0 2023-02-17
TRC
B701748-50mg
1-Boc-3-(aminomethyl)-3-methylazetidine
1158758-85-0
50mg
$ 64.00 2023-04-18
eNovation Chemicals LLC
D495305-10G
tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
1158758-85-0 97%
10g
$1020 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106635-250mg
tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
1158758-85-0 97%
250mg
¥984.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03019-25G
tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
1158758-85-0 97%
25g
¥ 9,919.00 2023-03-15
abcr
AB447186-250mg
1-Boc-3-(aminomethyl)-3-methylazetidine, 95%; .
1158758-85-0 95%
250mg
€227.80 2025-02-16
Enamine
EN300-170616-5.0g
tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
1158758-85-0 95%
5.0g
$446.0 2023-02-17
Enamine
EN300-154333-0.5g
tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
1158758-85-0 95%
0.5g
$118.0 2023-09-20

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate 関連文献

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylateに関する追加情報

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate (CAS No. 1158758-85-0): A Comprehensive Overview

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate, identified by its CAS number 1158758-85-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the azetidine class of heterocyclic molecules, characterized by a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of both an amine group and a carboxylate functionality makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The< strong>tert-butyl substituent at the 1-position of the azetidine ring introduces steric hindrance, which can influence the reactivity and conformational preferences of the molecule. This steric effect is particularly valuable in medicinal chemistry, where precise control over molecular interactions is often required to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Additionally, the< strong>3-(aminomethyl) moiety provides a nucleophilic site for further functionalization, enabling the construction of more intricate scaffolds through reactions such as condensation, alkylation, or coupling with other heterocycles.

In recent years, there has been growing interest in azetidine derivatives due to their potential applications in drug discovery. The unique structural features of azetidine rings can lead to compounds with novel biological activities. For instance, modifications at the 3-position, such as the introduction of an amine group, can enhance binding affinity to biological targets. This has led to several studies exploring the use of< strong>Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate as a building block for small-molecule drugs.

One notable area of research involves the use of azetidine derivatives as protease inhibitors. Proteases play crucial roles in various biological processes, including inflammation, infection, and cancer progression. By designing molecules that selectively inhibit specific proteases, researchers aim to develop treatments for these conditions. The< strong>tert-butyl group in< strong>Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate can help stabilize the transition state during catalysis, while the< strong>3-(aminomethyl) group provides a handle for covalent bonding or coordination with the active site residues of the protease. Such features make this compound a promising candidate for further derivatization and optimization.

The carboxylate functionality at the 1-position also offers opportunities for salt formation and solubility modulation. Salts can improve pharmacokinetic properties by enhancing solubility and stability, making them valuable in formulation development. Additionally, carboxylate salts are often more stable under storage conditions compared to free bases, which is particularly important for long-term stability and shelf-life considerations.

In terms of synthetic applications, Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate serves as a versatile intermediate in multi-step synthetic routes. The combination of an amine and a carboxylate group allows for diverse reaction pathways, including peptide coupling reactions, amide bond formation, and cyclization reactions. These reactions are fundamental in constructing complex organic molecules and have been widely used in both academic research and industrial drug development.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. Azetidine derivatives are no exception and have been explored for their potential therapeutic effects across a range of diseases. For example, studies have shown that certain azetidine-based compounds exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or metabolic pathways. The structural flexibility offered by< strong>Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate allows researchers to fine-tune these properties through strategic modifications.

The use of computational methods has also played a significant role in understanding the behavior of< strong>Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate. Molecular modeling techniques can predict how this compound interacts with biological targets at the atomic level. This information is invaluable for designing derivatives with improved potency and selectivity. Additionally, computational studies can help identify potential issues such as off-target effects or metabolic degradation pathways, allowing for early-stage optimization.

In conclusion,< strong>Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate (CAS No. 1158758-85-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable building block for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for azetidine derivatives,< strong>Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is likely to remain at the forefront of drug discovery efforts.

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(CAS:1158758-85-0)Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
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